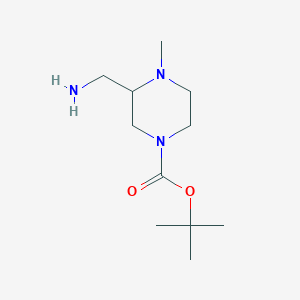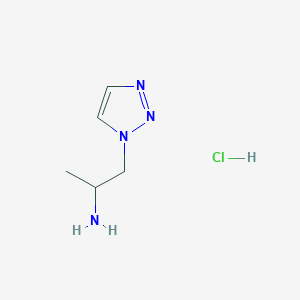![molecular formula C9H11N7 B1449231 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}pyrimidin-2-amine CAS No. 1501212-56-1](/img/structure/B1449231.png)
4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}pyrimidin-2-amine
Vue d'ensemble
Description
4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}pyrimidin-2-amine, also known as TPA023, is a chemical compound that has been extensively studied for its potential therapeutic applications. TPA023 belongs to the class of pyrazolo-triazolopyrimidine compounds, which have been found to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
Heterocyclic Chemistry and Synthesis of Novel Compounds
Research in heterocyclic chemistry has led to the synthesis of novel pyrimidine and triazole derivatives with potential biological activities. These studies focus on creating new compounds for further investigation into their various properties and uses. For instance, the synthesis of new pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives has been reported. These compounds have been tested for antimicrobial activity, showcasing the potential for developing new antimicrobial agents (El-Agrody et al., 2001).
Synthesis Techniques and Environmental Considerations
Advancements in synthesis techniques, including regioselective synthesis and the use of environmentally friendly solvents, have been significant. For example, the regioselective on-water synthesis of variously substituted pyrimidines and triazoles using environmentally benign conditions highlights the shift towards greener chemistry. This approach not only improves the yield and purity of these compounds but also aligns with the principles of sustainable chemistry (Gol et al., 2019).
Antimicrobial and Antitumor Activities
Some derivatives have shown promising antimicrobial and antitumor activities, which are critical for the development of new therapeutic agents. The synthesis of enaminones and their conversion into pyrazoles, isoxazoles, and triazolopyrimidines has been explored, with some compounds demonstrating inhibition effects against cancer cell lines and microbial strains. This research opens pathways for the development of novel anticancer and antimicrobial drugs (Riyadh, 2011).
Molecular Docking and Computational Studies
Computational studies, including molecular docking and density functional theory (DFT) studies, have been used to investigate the binding orientations and stability of triazolopyrimidine derivatives. These studies help in understanding the interaction of these compounds with biological targets, aiding in the design of more potent molecules with specific biological activities (Muñoz-Gutiérrez et al., 2016).
Advanced Materials and Chemical Synthesis
The exploration of these compounds extends beyond biological applications, contributing to the development of new materials and chemical synthesis methodologies. For instance, the synthesis of triazolopyrimidine derivatives in supercritical carbon dioxide presents an innovative approach to chemical synthesis, offering advantages in terms of efficiency and environmental impact (Baklykov et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
4-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N7/c10-9-11-2-1-7(13-9)15-3-4-16-6-12-14-8(16)5-15/h1-2,6H,3-5H2,(H2,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXFQJGVPROYBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NN=C2CN1C3=NC(=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}pyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-Fluoro-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1449150.png)
![1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}-2-bromoethan-1-one](/img/structure/B1449151.png)
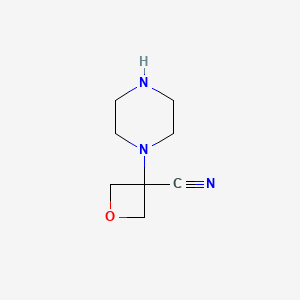

amine](/img/structure/B1449154.png)
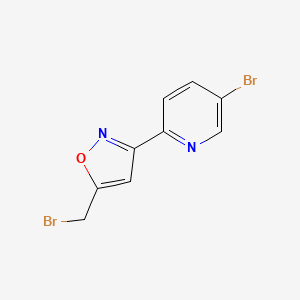

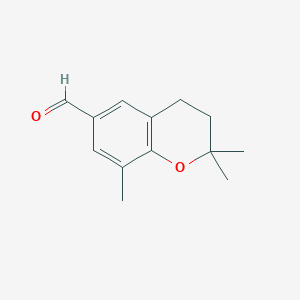
![4-[1-(Aminomethyl)cyclobutyl]oxan-4-ol](/img/structure/B1449165.png)
